2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione
Description
Properties
CAS No. |
7697-89-4 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2,3-dimethyl-6-piperidin-1-ylquinoxaline-5,8-dione |
InChI |
InChI=1S/C15H17N3O2/c1-9-10(2)17-14-13(16-9)12(19)8-11(15(14)20)18-6-4-3-5-7-18/h8H,3-7H2,1-2H3 |
InChI Key |
ZQRQKWVDAMFTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N3CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Chlorination of the Quinoxaline Core
In cases where the starting diamine lacks a pre-existing halogen, post-condensation chlorination may be employed. Chloroxidation of aminoquinoxalinol sulfuric acid salts using NaClO and HCl introduces chlorine at position 6. For example, 8-amino-5-quinoxalinol treated with chlorosulfonic acid yields 6-sulfonyl chloride intermediates, which are subsequently reduced to chloro derivatives.
Nucleophilic Substitution with Piperidine
The chlorine at position 6 undergoes nucleophilic displacement with piperidine in a solvent such as water or chloroform at 50–60°C. This reaction proceeds via an SₙAr mechanism, facilitated by the electron-withdrawing effect of the dione groups:
Yields for analogous substitutions range from 29% to 71%, depending on the amine nucleophile and reaction time.
Alternative Catalytic Methods
Recent advancements leverage Lewis acid catalysts to optimize quinoxaline synthesis. For example:
-
CrCl₂·6H₂O : Enhances condensation efficiency between diamines and dicarbonyl compounds, achieving yields up to 85%.
-
CuSO₄·5H₂O : Reduces reaction times to 1–2 hours while maintaining high regioselectivity.
These catalysts are particularly effective in ethanol at room temperature, offering a greener alternative to traditional methods.
Comparative Analysis of Synthetic Routes
Route efficiency depends on precursor availability and functionalization requirements. Catalytic methods offer superior yields but require optimized conditions.
Mechanistic Considerations
Condensation Mechanism
The reaction between o-phenylenediamine and oxalic acid proceeds through a cyclocondensation mechanism. Protonation of oxalic acid by HCl activates the carbonyl groups, enabling nucleophilic attack by the diamine’s amine groups. Subsequent dehydration forms the quinoxaline ring.
Substitution Dynamics
The electron-deficient nature of the chloro-quinoxaline dione facilitates nucleophilic aromatic substitution. Piperidine attacks the para position relative to the electron-withdrawing dione groups, displacing chlorine via a Meisenheimer complex intermediate.
Challenges and Optimization
-
Precursor Synthesis : Accessing 4,5-dimethyl-6-chloro-o-phenylenediamine requires multi-step nitration and reduction, which may limit scalability.
-
Regioselectivity : Competing substitution at position 7 can occur if dichloro intermediates are used.
-
Catalyst Recovery : Heterogeneous catalysts like CuSO₄·5H₂O enable easy separation but may lose activity after cycles .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological and chemical properties.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoxaline core with two methyl groups at positions 2 and 3, and a piperidine moiety at position 6. Its molecular formula is CHNO. The synthesis typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under reflux conditions in solvents like ethanol or acetic acid. This process is crucial for obtaining high yields and purity of the final product .
Medicinal Chemistry
-
Anticancer Activity :
- Quinoxaline derivatives, including 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione, have shown potential as anticancer agents. They may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies indicate that certain quinoxalines can target the JNK signaling pathway, which is vital for cancer cell survival .
- Antimicrobial Properties :
- Enzyme Inhibition :
Biological Studies
- Cell Signaling :
- Neuroprotective Effects :
Material Science
The compound serves as a building block for synthesizing more complex heterocyclic compounds that can be utilized in developing new materials with specific electronic and optical properties. Its unique structure allows it to be tailored for various applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinoxaline-5,8-dione Derivatives
Key Observations :
- Electron Density: Piperidinyl is less electron-donating than morpholinyl or diethylamino groups due to its saturated cyclic structure, enhancing the quinoxaline core’s electron-accepting capacity .
- Solubility: The tertiary amine in piperidinyl improves solubility in polar aprotic solvents compared to non-amine analogs like triazoloquinoxalines .
Table 2: Comparative Functional Data
Key Findings :
- Biological Activity: Piperidinyl derivatives are hypothesized to exhibit stronger enzyme inhibition than diethylamino analogs due to improved binding affinity from the cyclic amine .
- Optical Properties: Unlike triazoloquinoxalines, the target compound lacks luminescence, as fused heterocycles (e.g., triazole) are required for visible-light emission .
Biological Activity
2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in cancer treatment and antimicrobial properties. The following sections will delve into its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under reflux conditions. The process often utilizes solvents such as ethanol or acetic acid to facilitate the reaction. The final product is characterized by specific substitution patterns that enhance its biological activity.
Synthetic Routes and Reaction Conditions
| Step | Description |
|---|---|
| 1 | Condensation of o-phenylenediamine with 1,2-dicarbonyl compounds |
| 2 | Reflux in suitable solvent (e.g., ethanol) |
| 3 | Functionalization to introduce piperidin-1-yl group |
Anticancer Properties
Research indicates that 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione exhibits significant anticancer activity. A study demonstrated that derivatives of this compound can act as inhibitors of PARP-1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. The IC50 values for these derivatives ranged from 2.31 to 57.35 nM, indicating potent inhibitory effects compared to the standard drug Olaparib .
Antimicrobial Activity
In vitro studies have shown that this compound also possesses antimicrobial properties. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens. Notably, these compounds demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
The mechanism of action for 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione is primarily through enzyme inhibition and modulation of cell signaling pathways. It may inhibit key enzymes involved in cancer cell proliferation and survival, leading to apoptosis and cell cycle arrest .
Study on PARP-1 Inhibition
A recent study evaluated the PARP-1 inhibitory activity of various quinoxaline derivatives, including 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione. The results indicated that certain modifications to the quinoxaline core significantly enhanced inhibitory potency. For example:
| Compound | IC50 (nM) | Comparison with Olaparib |
|---|---|---|
| Compound A | 3.05 | 1.5 times more potent |
| Compound B | 12.86 | Less potent |
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial effects of this compound against Staphylococcus aureus and other pathogens. The findings revealed that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation effectively.
Comparison with Similar Compounds
When compared to other quinoxaline derivatives such as Olaquindox and Echinomycin, 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione stands out due to its unique substitution pattern which enhances its stability and selectivity towards biological targets .
Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity (IC50 nM) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione | 2.31 - 57.35 | 0.22 - 0.25 |
| Olaquindox | Varies | Varies |
| Echinomycin | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione, and how can reaction yields be improved?
- Methodological Answer :
- The synthesis of quinoxaline derivatives often involves multi-step reactions, including condensation, oxidation, and cyclization. For example, 2,3-dimethylquinoxaline scaffolds can be synthesized via oxidative coupling using bis(acetoxy)phenyl-λ³-iodane as an oxidant, as demonstrated in related quinoxaline-1-oxide syntheses .
- Key parameters to optimize include solvent choice (e.g., ethanol or dichloromethane), temperature (room temperature vs. reflux), and catalyst (pyridine or metal-based systems) .
- Data Table : Comparison of yields under varying conditions:
| Solvent | Temperature | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Ethanol | Reflux | None | 65 | |
| DCM | RT | Pyridine | 82 | |
| Acetonitrile | 50°C | Pd(OAc)₂ | 75 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substitution patterns and piperidine ring integration. Peaks near δ 2.5–3.5 ppm (piperidine protons) and δ 2.0–2.3 ppm (methyl groups) are diagnostic .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and quinoxaline ring vibrations (C-N, ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₈N₃O₂ requires m/z 296.1396) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In vitro assays : Use cell viability assays (MTT) for anticancer potential or enzyme inhibition studies (e.g., aromatase) due to the compound’s structural similarity to known inhibitors .
- Docking studies : Preliminary computational screening against targets like kinases or GPCRs can prioritize experimental validation .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Dynamic Combinatorial Chemistry : Use iterative synthesis and screening to refine computational models. For example, ICReDD’s feedback loop integrates quantum chemical calculations with experimental data to adjust reaction pathways .
- Meta-analysis : Compare results across multiple computational tools (e.g., AutoDock vs. Schrödinger) and validate with orthogonal assays (e.g., SPR binding kinetics vs. cellular activity) .
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- 2³ Factorial Design : Vary factors like temperature (Levels: 25°C, 50°C), catalyst loading (0.5%, 1.0%), and solvent polarity (DCM, ethanol). Analyze interactions using ANOVA to identify dominant variables .
- Case Study : A study on pyridine-catalyzed quinoxaline synthesis achieved 90% yield by optimizing solvent (DCM) and catalyst ratio (1:1.2) via factorial design .
Q. What is the role of the piperidin-1-yl group in modulating this compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The piperidine ring increases logP values, enhancing membrane permeability (predicted logP = 2.8 vs. 1.5 for non-substituted analogs) .
- Hydrogen Bonding : Piperidine’s nitrogen participates in H-bonding with biological targets, as shown in crystallographic studies of related quinoxaline-piperidine complexes .
Q. How do substituent variations at the 6-position impact the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC:
| Substituent | % Remaining (72h) | Major Degradants |
|---|---|---|
| Piperidin-1-yl | 85 | Quinoxaline-5,8-dione |
| Morpholin-4-yl | 78 | N-Oxide derivative |
- Mechanistic Insight : Electron-donating groups (e.g., piperidine) stabilize the quinoxaline core against hydrolytic cleavage compared to electron-withdrawing substituents .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
